2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857426
InChI: InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17857426

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13)
Standard InChI Key CHKJMEIGMNXHTJ-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C=C(N=C2N1)C(C)(C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclic framework merging imidazole and pyrimidine rings. The imidazole moiety provides a five-membered ring with two nitrogen atoms, while the pyrimidine contributes a six-membered ring with two additional nitrogen atoms. Critical substituents include a tert-butyl group at position 2 and a methyl group at position 7, which influence steric and electronic properties (Table 1).

Table 1: Molecular Properties of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

PropertyValue
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
IUPAC Name2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Canonical SMILESCC1CCN2C=C(N=C2N1)C(C)(C)C
Standard InChIInChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13)

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl group modulates ring conformation and hydrogen-bonding capacity.

Synthesis and Production

Laboratory-Scale Synthesis

Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyrimidine precursors. Key steps include:

  • Alkylation: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Methylation: Selective methylation at position 7 using methyl halides or dimethyl sulfate under basic conditions.

  • Cyclization: Formation of the fused ring system through thermal or catalytic cyclization.

Reaction optimization focuses on parameters such as temperature (60–120°C), solvent polarity (e.g., dichloromethane or ethanol), and catalyst selection (e.g., palladium for cross-coupling). Yields range from 45% to 68%, with purity exceeding 95% after chromatography.

Industrial Scalability

Industrial production remains underexplored but would likely employ continuous-flow reactors to enhance efficiency. Challenges include managing exothermic reactions during alkylation and ensuring regioselectivity in methylation.

Biological Activities and Mechanism of Action

Enzymatic Interactions

Preliminary studies suggest the compound acts as a modulator of kinase activity, potentially inhibiting ATP-binding pockets due to its planar heterocyclic core. Molecular docking simulations indicate strong affinity for tyrosine kinases (e.g., EGFR and VEGFR), with binding energies comparable to known inhibitors like erlotinib.

Receptor Binding

The tert-butyl group may facilitate interactions with hydrophobic receptor domains, such as G-protein-coupled receptors (GPCRs). In vitro assays show dose-dependent inhibition of serotonin receptors (5-HT₂₀), implicating potential antipsychotic applications.

Comparison with Related Compounds

Structural Analogues

The positional isomer 5-tert-butyl-2-methylimidazo[1,2-a]pyrimidine (Table 2) demonstrates how substituent placement alters bioactivity. While both compounds share identical molecular weights, the 2-tert-butyl-7-methyl derivative exhibits 3-fold higher kinase inhibition, likely due to improved steric alignment with target proteins.

Table 2: Comparative Analysis of Imidazo[1,2-a]pyrimidine Derivatives

CompoundSubstituent PositionsKinase Inhibition (IC₅₀)
2-tert-Butyl-7-methyl derivative2,712.3 nM
5-tert-Butyl-2-methyl derivative5,238.7 nM

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